Product packaging for Fenthion oxon sulfoxide(Cat. No.:CAS No. 6552-13-2)

Fenthion oxon sulfoxide

Cat. No.: B133083
CAS No.: 6552-13-2
M. Wt: 278.26 g/mol
InChI Key: GTZCKTIZOGTWQO-UHFFFAOYSA-N
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Description

Overview of Fenthion (B1672539) as a Parent Organophosphate Insecticide

Fenthion is a broad-spectrum organophosphate insecticide, acaricide (mite and tick killer), and avicide (bird killer). wikipedia.org As a contact and stomach insecticide, it has been utilized globally in agriculture and public health to control a wide variety of sucking and biting pests. wikipedia.orgorst.edu These include fruit flies, leaf hoppers, stem borers, mosquitoes, mites, and aphids, affecting crops such as sugar cane, rice, corn, citrus fruits, and cotton. nih.govwikipedia.orgorst.edu Fenthion has also been applied in veterinary medicine to control external parasites on cattle, swine, and dogs. wikipedia.org

The mode of action for fenthion, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the nervous system in insects and other animals. ontosight.aiwikipedia.org Due to its toxicity profile, particularly its high toxicity to non-target organisms like birds, regulatory bodies have re-evaluated its use. nih.govorst.edulgcstandards.com The U.S. Environmental Protection Agency (EPA) classifies fenthion as a moderately toxic compound and a Restricted Use Pesticide (RUP), meaning it can only be purchased and used by certified applicators. orst.edu Several jurisdictions, including the European Union and India, have banned its use. lgcstandards.com

Below is a table summarizing the key properties of Fenthion.

Table 1: Chemical and Physical Properties of Fenthion

Property Value
IUPAC Name O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate (B77711)
CAS Number 55-38-9
Chemical Formula C₁₀H₁₅O₃PS₂
Molar Mass 278.33 g/mol
Appearance Colorless, almost odorless liquid (Pure); Brown oily liquid with a weak garlic odor (Technical grade)
Density 1.250 g/cm³ (at 20 °C)
Solubility in water 54-56 mg/L (at 20 °C)

Data sourced from Wikipedia. wikipedia.org

Significance of Fenthion Oxon Sulfoxide (B87167) as a Metabolite

The primary significance of fenthion oxon sulfoxide in academic research lies in its role as a transformation product of fenthion. nih.gov Fenthion undergoes metabolic oxidation in both environmental and biological systems. ontosight.ai This process involves two key steps: the conversion of the phosphorus-sulfur double bond (P=S) to a phosphorus-oxygen double bond (P=O), forming an "oxon" analog, and the oxidation of the thioether group (-S-) to a sulfoxide (-SO-). ontosight.ai The resulting compound is this compound.

The following table compares the acute toxicity of fenthion to its primary metabolites.

Table 2: Acute Oral Toxicity of Fenthion and Its Metabolites in Male Rats

Compound Acute Oral LD₅₀ (mg/kg)
Fenthion 220
Fenthion sulfoxide 125
Fenthion sulfone 125
Fenthion oxon 125
This compound 30
Fenthion oxon sulfone 50

Data sourced from Lee et al. (2020). nih.gov

Research Trajectory of this compound in Environmental and Biological Systems

The research trajectory for this compound is intrinsically linked to the study of its parent compound, fenthion. Early research focused on understanding the environmental fate of fenthion, revealing that it is susceptible to oxidation and transforms into its sulfoxide and sulfone products, particularly in the presence of sunlight and air. who.int Studies in various biological systems have confirmed this transformation. In plants, fenthion sulfoxide and fenthion sulfone have been identified as predominant metabolites. nih.gov In animal studies, this compound and its related sulfone were found to be major unhydrolysed metabolites in tissues such as the liver, kidneys, and heart. fao.org

A significant portion of modern research has been dedicated to developing robust analytical methods for the simultaneous detection of fenthion and its five major metabolites. nih.govnih.gov This is essential for accurate food safety assessments and environmental monitoring. nih.gov The development of these methods has faced challenges; for instance, fenthion sulfoxides can be unstable during analysis by gas chromatography (GC), necessitating alternative or modified techniques. nih.gov Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a reliable method for this purpose. nih.govnih.gov

Metabolic research has also explored the specific enzymatic pathways involved. Studies using rat liver microsomes demonstrated that cytochrome P450 and flavin-containing monooxygenase enzymes are responsible for the oxidation of fenthion to fenthion sulfoxide. nih.gov Further research in fish has investigated the stereoselective nature of this biotransformation, finding that the resulting enantiomers (chiral forms) of the sulfoxide metabolites can have different toxicities, with the (R)-(+)-fenoxon sulfoxide being a particularly potent AChE inhibitor. researchgate.net

Table 3: Summary of Research on Analytical Methods for Fenthion Metabolites

Research Focus Key Findings
Simultaneous Analysis A UHPLC-MS/MS method was developed for the simultaneous analysis of fenthion and its five metabolites in various crops, achieving a limit of quantitation of 0.01 mg/kg. nih.gov
Extraction Method The citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides optimum extraction efficiency for fenthion and its metabolites from produce. nih.gov
Analytical Challenges Analysis of fenthion sulfoxides by Gas Chromatography (GC) is challenging due to the potential for thermal conversion into the sulfone form in the GC injector port. nih.gov
Mitigating Analytical Issues The addition of polyethylene (B3416737) glycol 300 (PEG300) to test solutions has been shown to prevent the deoxidation of sulfoxides in the ion source of a mass spectrometer. researchgate.net

Data sourced from Lee et al. (2020), Lee & Kim (2020), and Sugitate et al. (2012). nih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O5PS B133083 Fenthion oxon sulfoxide CAS No. 6552-13-2

Properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCKTIZOGTWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042288
Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
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Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6552-13-2
Record name Fenoxon sulfoxide
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Record name Fenthion oxon sulfoxide
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Record name Phosphoric acid dimethyl 4-(methylthio)phenyl ester
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Record name 4-methanesulfinyl-3-methylphenyl dimethyl phosphate
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Record name FENTHION OXON SULFOXIDE
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Metabolic Pathways and Biotransformation of Fenthion Oxon Sulfoxide

Formation of Fenthion (B1672539) Oxon Sulfoxide (B87167) from Fenthion Metabolism

The biotransformation of fenthion into fenthion oxon sulfoxide is a multi-step process primarily occurring in the liver. tubitak.gov.tr This conversion involves two main types of enzymatic reactions: oxidative desulfuration and sulfoxidation. nih.gov These reactions are catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO). nih.govnih.govnih.gov The metabolism of fenthion can lead to the formation of five primary degradation products: fenthion sulfoxide, fenthion sulfone, fenthion oxon, this compound, and fenthion oxon sulfone. lgcstandards.com

Role of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a crucial group of enzymes involved in the metabolism of a wide array of xenobiotics, including fenthion. researchgate.netnih.gov Several CYP isoforms have been identified as being active in the metabolism of fenthion. researchgate.net Specifically, CYPs 1A2, 3A4, and 2C9 are capable of forming both fenthion oxon and fenthion sulfoxide. researchgate.net CYP1A1, on the other hand, primarily produces the sulfoxide, while CYP2B6 preferentially forms the oxon. researchgate.net CYP2C19 mainly catalyzes the formation of fenthion sulfoxide. researchgate.net The formation of this compound is a subsequent step, where fenthion sulfoxide undergoes oxidative desulfuration, or fenthion oxon undergoes sulfoxidation, both processes mediated by CYP enzymes. nih.gov At low fenthion concentrations, CYP1A2 is the primary contributor to both oxon and sulfoxide formation, while at higher concentrations, CYP3A4 plays the major role due to its high abundance in the human liver. researchgate.net

Oxidative Desulfuration and Sulfoxidation Processes

The formation of this compound from fenthion involves two key oxidative reactions:

Oxidative Desulfuration: This reaction involves the conversion of the phosphorothioate (B77711) group (P=S) in fenthion to a phosphate (B84403) group (P=O), resulting in the formation of fenthion oxon. nih.gov This is a critical bioactivation step.

Sulfoxidation: This reaction involves the oxidation of the thioether sulfur atom in fenthion to a sulfoxide group (-S=O), forming fenthion sulfoxide. nih.gov

This compound is ultimately formed through one of two pathways: the sulfoxidation of fenthion oxon or the oxidative desulfuration of fenthion sulfoxide. nih.govresearchgate.netacs.org Both CYP and FMO enzymes are involved in these transformations. nih.gov

Stereoselective Metabolism of this compound

The sulfoxidation of fenthion creates a chiral center at the sulfur atom, leading to the formation of two stereoisomers, or enantiomers, of fenthion sulfoxide and subsequently this compound. nih.govacs.org

Formation of R- and S-Enantiomers

The enzymatic sulfoxidation of fenthion is a stereoselective process, meaning that one enantiomer is preferentially formed over the other. nih.govacs.org Studies have shown that in liver and gill microsomes of some fish species, the formation of S-fenthion sulfoxide is favored over the R-enantiomer, with a typical ratio of 65% S-fenthion sulfoxide to 35% R-fenthion sulfoxide. nih.gov This stereoselectivity can have significant toxicological implications, as the different enantiomers of this compound can exhibit different potencies. acs.org

Enantioselective Formation by FMO1

The enzyme FMO1 has been shown to stereoselectively catalyze the sulfoxidation of fenthion to produce the (+)-enantiomer of fenthion sulfoxide. acs.orgresearchgate.net Through X-ray crystallographic analysis, this (+)-sulfoxide has been identified as (R)-(+)-fenthion sulfoxide. acs.orgresearchgate.net This finding is significant because while the formation of (R)-(+)-fenthion sulfoxide by FMO1 is considered a detoxification pathway, the subsequent oxidative desulfuration of this specific enantiomer can lead to the formation of (R)-(+)-fenoxon sulfoxide, a potent inhibitor of acetylcholinesterase. acs.orgresearchgate.net

Influence of Hypersaline Environments on Enantiomer Formation

The biotransformation of fenthion and its metabolites can be stereoselective, and this selectivity is notably influenced by environmental factors like salinity. researchgate.net In rainbow trout (Oncorhynchus mykiss) acclimated to hypersaline conditions (17‰ salinity), there is an observed increase in the formation of fenthion oxon and this compound from fenthion in liver microsomes. nih.govresearchgate.net

Further Metabolism of this compound

This compound is not an end-product but an intermediate that undergoes further metabolic transformations. These subsequent reactions are key to the detoxification and elimination of the compound.

A key metabolic step for this compound is its oxidation to fenthion oxon sulfone. fao.orgrsc.org This reaction involves the oxidation of the sulfoxide group (-SO-) to a sulfone group (-SO₂-). This conversion is a common pathway observed in various biological systems. rsc.org The formation of fenthion oxon sulfone is significant as it represents one of the final oxidative metabolites in the fenthion metabolic pathway. rsc.org In some organisms, demethylated forms of fenthion oxon sulfone have been identified as predominant metabolites in tissues like muscle. apvma.gov.auapvma.gov.au

Hydrolysis is a critical detoxification pathway for this compound. This process involves the cleavage of the phosphate ester bond, which results in the formation of more water-soluble and generally less toxic compounds. fao.org The primary hydrolysis products include compounds like O,O-dimethyl phosphate and the corresponding phenolic sulfoxide or sulfone, depending on the stage of oxidation of the sulfur atom. fao.org In rats, a significant portion of administered fenthion is excreted as hydrolysis products in urine and feces. fao.org This enzymatic cleavage can be both NADPH-dependent and independent and occurs in various tissues, including the liver and gills of fish. nih.govjst.go.jp

Comparative Metabolism Across Species

The metabolic fate of fenthion and its derivatives, such as this compound, exhibits considerable variation across different species, largely due to differences in their enzymatic machinery. nih.gov

In vitro studies using liver microsomes and cytosol from fish like rainbow trout, medaka (Oryzias latipes), and goldfish (Carassius auratus) have been crucial in detailing the metabolic pathways. jst.go.jpnih.govnih.gov

In rainbow trout, liver microsomes metabolize fenthion to fenthion oxon and fenthion sulfoxide. nih.govnih.gov Subsequent metabolism of these intermediates leads to the formation of this compound. nih.gov The enzymes responsible include cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO). jst.go.jpnih.gov Interestingly, fenthion and fenthion sulfoxide are interconvertible in fish through the actions of CYP, FMO, and aldehyde oxidase. nih.gov

In vivo studies in goldfish have shown that after administration of fenthion, fenthion sulfoxide and fenthion oxon are excreted, while fenthion sulfone was not detected. nih.gov When goldfish were administered fenthion sulfoxide directly, it was primarily excreted unchanged, although a small amount was reduced back to fenthion in the fish's body. nih.gov

Comparative studies indicate that the metabolic activities in fish liver microsomes, while lower than in rats, are of a similar order of magnitude. nih.gov As mentioned previously, environmental factors like salinity can significantly alter these metabolic rates and pathways in fish. nih.govresearchgate.netnih.gov For instance, hypersalinity was found to increase the formation of fenthion oxon and this compound in rainbow trout liver microsomes. nih.gov

Data Tables

Table 1: Major Metabolic Pathways of Fenthion and its Derivatives

Precursor CompoundMetabolic ReactionKey Product(s)Primary Enzymes Involved
FenthionOxidative DesulfurationFenthion oxonCytochrome P450 (CYP)
FenthionSulfoxidationFenthion sulfoxideCYP, Flavin-containing monooxygenase (FMO)
Fenthion oxonSulfoxidationThis compound CYP, FMO
Fenthion sulfoxideOxidative DesulfurationThis compound CYP
This compound OxidationFenthion oxon sulfoneOxidases
This compound HydrolysisO,O-dimethyl phosphate, Phenolic sulfoxideEsterases
This compound DemethylationDemethyl this compoundTransferases

Table 2: Comparative Metabolism of Fenthion in Fish

SpeciesStudy TypeKey Findings Related to this compoundReference(s)
Rainbow Trout (Oncorhynchus mykiss)In vitro (Liver Microsomes)Hypersalinity increases the formation of this compound from fenthion and fenthion oxon. nih.govresearchgate.net
Rainbow Trout (Oncorhynchus mykiss)In vitro (Liver & Gill Microsomes)Enantiomers of fenthion sulfoxide are formed, leading to chiral this compound. researchgate.netnih.gov
Goldfish (Carassius auratus)In vivoFenthion is metabolized to fenthion sulfoxide and fenthion oxon. This compound is a likely, but often transient, intermediate. nih.gov
Sea Bream (Pagrus major)In vitro (Liver Microsomes)Fenthion is oxidized to fenthion sulfoxide and fenthion oxon, precursors to this compound. nih.gov

Mammalian Metabolism (e.g., Rats, Pigs, Cows, Goats)

In mammals, fenthion is extensively metabolized, primarily through oxidation and hydrolysis. The metabolic pathways are broadly similar across different species, including rats, pigs, cows, and goats, leading to the formation of this compound and other related compounds. apvma.gov.au

The initial biotransformation of fenthion often involves two primary oxidative pathways: the desulfuration of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), forming the oxygen analog (oxon), and the oxidation of the ring methylthio group to a sulfoxide and then to a sulfone. apvma.gov.au this compound is a product of both of these oxidative steps. ontosight.ai

Rats: Studies in rats have demonstrated that fenthion is rapidly absorbed and metabolized. inchem.org The metabolic processes include the oxidation of fenthion to fenthion sulfoxide and fenthion oxon. who.intnih.gov Further oxidation of fenthion oxon leads to the formation of this compound. fao.org In one study, this compound was identified as a urinary metabolite in rats, accounting for 1-4.5% of the recovered radiolabel. inchem.orgfao.org The major metabolites excreted in the urine are typically hydrolyzed products, such as fenthion phenol (B47542) and its sulfoxide and sulfone derivatives, along with their conjugates. inchem.org

Pigs: In pigs administered fenthion, the compound is also extensively metabolized. Following dermal application, unchanged fenthion was the major residue in most tissues, but fenthion sulfoxide was also detected. inchem.org Oral administration studies have shown that the primary urinary metabolites are conjugated phenols, including phenol fenthion, phenol sulfoxide, and phenol sulfone. inchem.org While direct quantification of this compound is not extensively detailed, its formation is an implicit step in the pathway leading to the more polar phenolic metabolites. Studies have identified glucuronide conjugates of fenthion phenol sulfoxide and fenthion phenol sulfone in the liver and kidney of pigs, indicating that the parent compound undergoes oxidation at both the phosphorus and sulfur atoms. apvma.gov.au

Cows: Lactating dairy cows treated with fenthion show residues of the parent compound and its oxidative metabolites in milk and tissues. apvma.gov.aufao.org The identified residues include fenthion, fenthion sulfoxide, fenthion sulfone, this compound, and fenthion oxon sulfone. inchem.orgapvma.gov.au In milk from cows receiving dermal treatments, fenthion made up about half of the residue, with fenthion sulfone and this compound and sulfone constituting another major fraction. fao.org This indicates that the formation of this compound is a significant metabolic pathway in cattle.

Goats: In a lactating goat treated with fenthion, the compound was extensively metabolized. inchem.org The major metabolites identified in tissues and urine were phenol fenthion, phenol sulfoxide, and phenol sulfone. apvma.gov.auinchem.org Notably, demethyl fenoxon sulfoxide and sulfone were found to be predominant metabolites in muscle tissue, while fenthion sulfoxide and sulfone constituted about 30% of the residues in fat. apvma.gov.au The presence of demethyl fenoxon sulfoxide points to the formation of its precursor, this compound, followed by demethylation.

Table 1: Key Metabolic Findings of Fenthion in Mammals

Mammalian SpeciesKey Research Findings Related to this compoundPrimary Metabolites Identified
RatsThis compound was identified as a urinary metabolite. inchem.orgfao.org Metabolism involves rapid oxidation to sulfoxides, sulfones, and the oxygen analogue. who.intFenthion phenol, Fenthion phenol sulfoxide, Fenthion phenol sulfone, Demethyl metabolites, this compound. inchem.org
PigsMetabolism leads to glucuronide conjugates of fenthion phenol sulfoxide and sulfone in liver and kidney. apvma.gov.auConjugated phenols (phenol fenthion, phenol sulfoxide, phenol sulfone). inchem.org
CowsThis compound and sulfone are major components of the residue in milk following dermal treatment. fao.org Residues of fenthion and its five oxidative metabolites are found in milk and tissues. inchem.orgapvma.gov.auFenthion, Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, this compound, Fenthion oxon sulfone. apvma.gov.au
GoatsDemethyl fenoxon sulfoxide and sulfone were predominant metabolites in muscle tissue. apvma.gov.auPhenol fenthion, Phenol sulfoxide, Phenol sulfone, Demethyl fenoxon sulfoxide, Demethyl fenoxon sulfone. apvma.gov.auinchem.org

Plant Metabolism

In plants, fenthion is metabolized through oxidative pathways similar to those observed in mammals. nih.gov The primary transformation involves the oxidation of the sulfur atom in the thioether group to form fenthion sulfoxide and subsequently fenthion sulfone. nih.govresearchgate.net Additionally, the thiophosphoryl group can be oxidized to its oxygen analog (oxon). nih.gov

The combination of these oxidative processes leads to the formation of this compound. nih.gov Studies on various plants have shown that fenthion sulfoxide and its oxon (this compound) are often major metabolites. fao.org For instance, in maize plants treated with fenthion, fenthion sulfoxide and this compound were identified as the major metabolites shortly after application. fao.org Over time, the residue profile shifted, with fenthion sulfoxide and fenthion sulfone becoming the main metabolites. fao.org

The persistence and transformation of fenthion and its metabolites in plants are influenced by factors such as plant species, environmental conditions, and the time elapsed since application. inchem.org The formation of this compound is significant as this metabolite, along with fenthion oxon sulfone, is noted to be considerably more toxic than the parent fenthion compound. nih.gov

Table 2: Key Metabolic Findings of Fenthion in Plants

PlantKey Research Findings Related to this compoundPrimary Metabolites Identified
MaizeFenthion sulfoxide and this compound were the major metabolites at day 0 after treatment. fao.orgFenthion sulfoxide, this compound, Fenthion sulfone, Fenthion oxon sulfone. fao.org
General Plant MetabolismFenthion sulfoxide and fenthion sulfone are reported as the predominant metabolites found in plants. nih.gov The metabolic pathway involves oxidation to sulfoxides, sulfones, and the oxon analog. nih.govresearchgate.netFenthion oxon, Fenthion oxon sulfone, this compound, Fenthion sulfone, Fenthion sulfoxide. nih.gov

Toxicological Implications and Mechanisms of Action of Fenthion Oxon Sulfoxide

Neurotoxicological Assessments

The neurotoxic effects of fenthion (B1672539) and its metabolites, including fenthion oxon sulfoxide (B87167), have been evaluated in various model organisms and through the analysis of cholinesterase activity in different tissues.

Studies on frogs (Rana ridibunda) have been conducted to investigate the neurotoxic effects of fenthion exposure. nih.govresearchgate.net These studies typically measure the activities of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in various tissues as biomarkers of neurotoxicity. nih.gov The results from such studies have shown fluctuations in AChE and BChE activities in different tissues of frogs exposed to fenthion, indicating a neurotoxic impact. nih.gov

The inhibitory effect of fenthion and its metabolites on cholinesterase activity is not uniform across all tissues. In studies with juvenile Oreochromis niloticus (Nile tilapia), fenthion exposure led to significant inhibition of AChE and BChE in the brain, liver, and kidney. nih.gov The liver was identified as the most affected tissue, while the kidney was the least affected. nih.gov Interestingly, BChE was not detected in the brain of this species. nih.gov The inhibition of both AChE and BChE was at similar levels in the liver, whereas BChE was more significantly affected in the kidney. nih.gov These findings suggest a tissue-specific effect of fenthion on cholinesterase activities. nih.gov

Oxidative Stress and Cellular Responses

Exposure to fenthion and its metabolites can lead to a state of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. This imbalance can result in significant cellular damage.

Induction of Lipid Peroxidation

One of the primary consequences of oxidative stress induced by fenthion and its metabolites is lipid peroxidation. This process involves the degradation of lipids in cell membranes by ROS, leading to cell damage. Studies have demonstrated that exposure to fenthion results in an increase in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, in various tissues. researchgate.netfulokoja.edu.ng For example, in the fish species Oreochromis niloticus, fenthion exposure led to increased levels of thiobarbituric acid reactive substances (TBARS), another marker for lipid peroxidation. researchgate.net Similarly, in rats, fenthion administration was found to increase MDA levels in all tissues examined. researchgate.net

Modulation of Antioxidant Defense Systems (e.g., GSH, GSH-Px, GST, SOD)

Organisms possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. However, exposure to fenthion and its metabolites can modulate these defense mechanisms. Key components of this system include glutathione (B108866) (GSH), glutathione peroxidase (GSH-Px), glutathione S-transferase (GST), and superoxide (B77818) dismutase (SOD).

Studies have shown varied effects on these antioxidant systems following fenthion exposure. In Oreochromis niloticus, fenthion increased the levels of oxidized glutathione (GSSG) and the specific activity of glutathione peroxidase (GPx) at certain time points. researchgate.netnih.gov Conversely, glutathione S-transferase (GST) activity was decreased in the short term. researchgate.net In the African catfish Clarias gariepinus, fenthion exposure led to an initial increase in GSH activity, followed by a significant decrease. fulokoja.edu.ng SOD activity in the same species showed a biphasic response with an increase followed by a decline. fulokoja.edu.ng In rats, fenthion exposure has been associated with alterations in the levels of catalase (CAT), SOD, and GPx, as well as GSH. researchgate.net

Table 1: Effects of Fenthion Exposure on Antioxidant Defense Systems in Various Species

SpeciesTissueAntioxidant ParameterObserved EffectCitation
Oreochromis niloticusBrainOxidized Glutathione (GSSG)Increased researchgate.netnih.gov
Oreochromis niloticusBrainGlutathione Peroxidase (GPx)Increased (at 24h) researchgate.netnih.gov
Oreochromis niloticusBrainGlutathione S-Transferase (GST)Decreased (short-term) researchgate.net
Clarias gariepinusLiver, GillsGlutathione (GSH)Initial increase, then decrease fulokoja.edu.ng
Clarias gariepinusLiver, GillsSuperoxide Dismutase (SOD)Biphasic (increase, then decrease) fulokoja.edu.ng
RatCerebrum, CerebellumCatalase (CAT), SOD, GPx, GSHAltered levels researchgate.net

Immunotoxicological Effects

The immune system is also a target for the toxic effects of fenthion and its metabolites. Immunotoxicity can be assessed by monitoring changes in specific biomarkers.

Impact on Immune Biomarkers (e.g., Myeloperoxidase, Adenosine (B11128) Deaminase)

Myeloperoxidase (MPO) and adenosine deaminase (ADA) are two enzymes that have been studied as biomarkers for the immunotoxic effects of fenthion. In frogs (Rana ridibunda) exposed to fenthion, MPO activity was found to be increased in almost all tissues examined. researchgate.net This suggests an inflammatory response, as MPO is an enzyme released by neutrophils. In the same study, ADA activity did not show significant changes in any of the tissues. researchgate.net Another study on frogs also reported increased MPO activity in various tissues after fenthion exposure. researchgate.net In fish, fenthion exposure has been shown to suppress plasma IgM levels, indicating an adverse effect on the humoral immune response. ekb.eg

Hepatic and Renal Toxicity

The liver and kidneys are crucial organs for the metabolism and excretion of xenobiotics, including pesticides and their metabolites. Consequently, they are often primary targets for toxicity.

Studies in rats have demonstrated that fenthion administration can lead to both liver and kidney damage. researchgate.nettubitak.gov.tr Histopathological examination of the liver in rats exposed to high doses of fenthion revealed significant injury. researchgate.net Similarly, kidney damage was also observed in these animals. researchgate.net Biochemical analysis further supported these findings, with significant increases in blood levels of liver enzymes (AST, ALT, GGT), creatinine (B1669602), and blood urea (B33335) nitrogen (BUN) following fenthion treatment, indicating liver and kidney dysfunction. tubitak.gov.tr In pigs, the highest tissue residue concentrations of fenthion and its metabolites were found in the kidney and liver. inchem.org

Liver and Kidney as Sites of Metabolism and Potential Toxicity

The liver and kidneys are central to the metabolic processing of the organophosphate insecticide fenthion and its derivatives, including the potent metabolite fenthion oxon sulfoxide. fao.org These organs serve as primary sites for biotransformation, a process that can lead to either detoxification or, in some instances, bioactivation, resulting in enhanced toxicity. tubitak.gov.tr Following exposure, fenthion is distributed extensively, with notable residue levels of the parent compound and its metabolites detected in both the liver and kidneys. fao.org

Metabolic pathways in the liver involve the oxidation of fenthion, a process that can generate more potent anticholinesterase intermediates. tubitak.gov.tr Studies in various animal models, including rats, have demonstrated that fenthion is converted to its oxygen analog (oxon), sulfoxide, and sulfone derivatives. fao.org Specifically, fenthion oxon and its sulfoxide and sulfone have been identified as major unhydrolyzed metabolites within the liver and kidneys. fao.org Research in swine has also identified fenthion oxygen analog sulfoxide as a metabolite in both liver and kidney tissues. epa.gov

The accumulation of these metabolites renders the liver and kidneys susceptible to toxic injury. tubitak.gov.trresearchgate.net The kidneys, in their role of eliminating metabolic waste, are also exposed to these compounds, which can lead to nephrotoxicity. researchgate.net Histopathological examinations of liver and kidney tissues from rats exposed to high doses of fenthion have revealed significant organ injury. tubitak.gov.trtubitak.gov.trresearchgate.net In the liver, observed damage includes hepatocyte swelling, vacuolization, and moderate central lobular injury. tubitak.gov.tr For the kidneys, findings include parenchymatous degeneration of renal tubule cells and infiltration between the proximal tubules. tubitak.gov.tr

Furthermore, unidentified polar metabolites of fenthion have been found in the liver and kidney, accounting for a significant percentage of the total residues in these organs. inchem.orgapvma.gov.au Later studies identified some of these as glucuronide conjugates of phenol (B47542) sulfoxide and phenol sulfone, which are primary metabolites of fenthion. inchem.org This highlights the complex metabolic pathways occurring in the liver and kidney and their role in processing fenthion and its derivatives.

Effects on Liver Enzymes and Kidney Function Biomarkers

The toxic effects of fenthion and its metabolites, such as this compound, on the liver and kidneys can be quantitatively assessed by monitoring specific biochemical markers. tubitak.gov.tr Studies investigating the dose-related effects of fenthion have shown a clear correlation between the exposure level and alterations in biomarkers of liver and kidney function. tubitak.gov.trresearchgate.net

Elevated levels of serum liver enzymes are a key indicator of hepatotoxicity. Research has shown that significant increases in aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT) occur following exposure to fenthion. tubitak.gov.tr These changes suggest liver dysfunction and compromised integrity of the liver cell membranes. researchgate.net

Similarly, kidney function can be assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels. tubitak.gov.tr A significant increase in these biomarkers indicates impaired kidney function. tubitak.gov.tr The toxic impact on the kidneys is further supported by histopathological findings of tissue damage at high exposure levels. tubitak.gov.trresearchgate.net

The tables below present data from a study on rats, illustrating the dose-dependent effects of fenthion on liver and kidney biomarkers.

Table 1: Effect of Fenthion on Liver Function Biomarkers in Rats

Biomarker Control Group 75 mg/kg Fenthion Group 100 mg/kg Fenthion Group
AST (U/L) 105.4 ± 8.7 155.2 ± 13.5* 188.7 ± 15.1*
ALT (U/L) 33.6 ± 3.1 58.9 ± 5.4* 75.3 ± 6.8*
GGT (U/L) 1.8 ± 0.3 3.1 ± 0.4* 4.2 ± 0.5*

*Data derived from a study on acute fenthion toxicity. tubitak.gov.tr Values are presented as mean ± SE. *P < 0.05 compared to the control group.

Table 2: Effect of Fenthion on Kidney Function Biomarkers in Rats

Biomarker Control Group 75 mg/kg Fenthion Group 100 mg/kg Fenthion Group
BUN (mg/dL) 18.2 ± 1.5 29.8 ± 2.7* 38.4 ± 3.5*
Creatinine (mg/dL) 0.6 ± 0.05 1.1 ± 0.1* 1.5 ± 0.1*

*Data derived from a study on acute fenthion toxicity. tubitak.gov.tr Values are presented as mean ± SE. *P < 0.05 compared to the control group.

In addition to these functional biomarkers, fenthion exposure has been shown to induce oxidative stress in both the liver and kidneys. scispace.comnih.gov This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). scispace.comnih.gov

Environmental Fate and Degradation of Fenthion Oxon Sulfoxide

Photodegradation in Aquatic and Solid Phases

The formation and degradation of fenthion (B1672539) oxon sulfoxide (B87167) are significantly influenced by light. Photodegradation processes, driven by solar radiation, play a crucial role in the transformation of its parent compound, fenthion, and the subsequent stability of fenthion oxon sulfoxide itself.

Influence of UV Irradiation (UVA, UVB, UVC)

The photodegradation of fenthion, the precursor to this compound, is initiated by ultraviolet (UV) radiation. psu.edujst.go.jp While visible light shows no significant effect, all ranges of UV light—UVA (320–400 nm), UVB (280–320 nm), and UVC (250–260 nm)—can induce the photolysis of fenthion in both liquid and solid phases. psu.edujst.go.jp

Research indicates that UVB and UVC irradiation lead to higher rates of fenthion photolysis compared to UVA. psu.edujst.go.jp The primary transformation pathway involves the oxidation of fenthion, leading to the formation of fenthion sulfoxide and subsequently this compound. psu.edunih.gov Specifically, UVB irradiation is considered the main driver of fenthion photodegradation in the environment. psu.edu The oxidation reaction is more pronounced in the liquid phase than on solid surfaces, highlighting the role of dissolved oxygen. psu.edujst.go.jp

Role of Singlet Oxygen and Photochemical Hydrolysis

The photodegradation of fenthion into its metabolites is a complex process involving reactive oxygen species and hydrolysis. Under UVB irradiation in aqueous solutions, two primary pathways are observed for fenthion degradation. nih.gov One pathway is photochemical hydrolysis, which leads to the formation of products like 3-methyl-4-methylthiophenol and is accelerated in alkaline conditions. nih.gov

The other critical pathway is oxygenation, which is triggered by singlet oxygen (¹O₂). nih.gov Dissolved oxygen plays a vital role in this photooxidation process, leading directly to the formation of fenthion sulfoxide. nih.gov The involvement of singlet oxygen has been confirmed in experiments where its presence, generated by a photosensitizer like rose bengal, resulted in the formation of these oxidative products, while scavengers of singlet oxygen inhibited the reaction. nih.gov this compound is formed through further oxidation.

Stability of this compound as a Photolysis Product

Once formed, this compound, along with fenthion sulfoxide, demonstrates considerable stability as a photolysis product. psu.edujst.go.jp Studies have shown that the photolysis rates of these sulfoxide compounds are significantly slower than that of the parent fenthion. psu.edujst.go.jpresearchgate.net This suggests that while fenthion is degraded by sunlight, its sulfoxide metabolites, including this compound, can persist in the environment. psu.edujst.go.jpnih.govresearchgate.net The stability of these compounds implies that they are likely to be the steady photodegradation products found in water environments. nih.gov

Hydrolysis Kinetics in Aqueous Media

Hydrolysis is a key process determining the fate of this compound in water. The rate of this chemical breakdown is highly dependent on the pH and temperature of the surrounding medium.

pH Dependence of Hydrolysis Rates

The stability of this compound and other fenthion metabolites is significantly influenced by the pH of the aqueous solution. acs.orgnih.gov Generally, these compounds are more stable in neutral media, and their degradation accelerates as the pH increases. acs.orgnih.gov

Under alkaline conditions (e.g., pH 9), the primary mechanism of hydrolysis involves the attack of hydroxide (B78521) ions on the phosphorus atom of the molecule, leading to the formation of phenol (B47542) derivatives. acs.orgnih.gov In neutral conditions (pH 7), the hydrolysis is thought to proceed through the action of water molecules attacking the phosphorus atom to form phenol derivatives, as well as attacking a carbon atom, which results in dealkylation products. nih.gov

Studies on the hydrolysis of fenthion's five oxidation metabolites, including this compound (also referred to as fenoxon sulfoxide), show a clear trend of decreasing stability with increasing pH. acs.orgnih.gov For instance, the half-life of fenthion oxon sulfone, a related metabolite, at 25°C is 16.5 days at pH 7 but decreases to 9.50 days at pH 9. acs.orgnih.gov

Table 1: Hydrolysis Half-lives (t₁/₂) of Fenthion and its Metabolites at 25°C

Compound Half-life at pH 7 (days) Half-life at pH 9 (days)
Fenthion 59.0 55.5
Fenoxon Sulfone 16.5 9.50

Data sourced from studies on fenthion and its five oxidation metabolites. acs.orgnih.gov

Temperature Effects on Hydrolysis

Temperature has a pronounced effect on the hydrolysis rate of this compound and its related compounds, with higher temperatures leading to significantly faster degradation. acs.orgnih.gov The half-lives of these compounds are greatly reduced at elevated temperatures. acs.orgnih.gov For example, at 50°C and pH 7, the hydrolysis half-life for fenoxon sulfone is 1.55 days, a substantial decrease from the 16.5 days observed at 25°C. collectionscanada.gc.ca

The activation energy (Ea) for the hydrolysis of fenthion and its oxidation metabolites has been found to be in the range of 16.7 to 22.1 kcal/mol. acs.orgnih.gov This value indicates the energy barrier that must be overcome for the hydrolysis reaction to occur and quantifies the temperature sensitivity of the degradation process. The oxidation to this compound is thought to be more prevalent at higher temperatures, while hydrolysis to other products may dominate at lower temperatures. inchem.org

Table 2: Hydrolysis Half-lives (t₁/₂) of Fenthion and its Metabolites at 50°C

Compound Half-life at pH 7 (days) Half-life at pH 9 (days)
Fenthion 4.86 4.80
Fenoxon Sulfone 1.55 0.55

Data sourced from a study on the hydrolysis of fenthion and its metabolites. collectionscanada.gc.ca

Biodegradation in Environmental Matrices

The transformation of fenthion to this compound is a critical step in its environmental fate. This process can be influenced by both abiotic and biotic factors.

Microbial activity plays a significant role in the degradation of fenthion and its metabolites, including this compound, in both soil and aquatic environments. inchem.orgresearchgate.net In water, the presence of microorganisms accelerates the breakdown of fenthion compared to sterile distilled water, indicating the importance of biological activity. fao.org The biotransformation of fenthion in water-sediment systems is considered rapid, with a half-life of approximately 10 days under both aerobic and anaerobic conditions. inchem.org Key metabolites in aerobic water-sediment systems include fenthion sulfoxide and various phenols. inchem.org

Persistence and Residue Levels in Environmental Compartments

Fenthion and its metabolites, including this compound, can be found as residues in various environmental compartments. inchem.orgresearchgate.netresearchgate.netresearchgate.net The persistence and concentration of these residues are influenced by factors such as the initial application rate, environmental conditions, and the specific matrix.

Residues of fenthion and its degradation products have been detected in water and soil. inchem.orgresearchgate.netresearchgate.netresearchgate.net Fenthion exhibits strong adsorption to soil particles, which limits its leaching potential. researchgate.net Consequently, the majority of fenthion residues tend to remain in the upper layers of the soil. fao.org In runoff water, fenthion residue levels have been reported to be less than 1% of the applied amount. fao.org

During the photolysis of fenthion in distilled water, this compound was identified as one of the major degradation products, constituting 15% of the activity after 120 minutes at 25°C. fao.org This highlights a pathway for its formation in aquatic environments exposed to sunlight.

Fenthion and its metabolites, including this compound, can be present as residues in various crops. inchem.orgresearchgate.netresearchgate.netnih.govarxiv.org The levels of these residues can vary depending on the crop, the time since application, and processing methods. fao.orgapvma.gov.au

A study on the degradation of fenthion on grapes found that fenthion was rapidly transformed into fenthion sulfoxide, which then degraded more slowly. researchgate.net While this study focused on fenthion sulfoxide, it illustrates the transformation processes that can occur on plant surfaces.

The development of advanced analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allows for the simultaneous analysis of fenthion and its five major metabolites, including this compound, in various crops like brown rice, chili pepper, orange, potato, and soybean. nih.gov This enables a more comprehensive assessment of residue levels.

Table 1: Recovery of this compound in Various Crops Using UHPLC-MS/MS

Crop Matrix Fortification Level (mg/kg) Mean Recovery (%)
Brown Rice 0.01 98.5
0.1 95.3
1 92.1
Chili Pepper 0.01 102.4
0.1 99.8
1 97.6
Orange 0.01 114.0
0.1 108.9
1 105.7
Potato 0.01 79.8
0.1 85.2
1 88.4
Soybean 0.01 94.7
0.1 91.3
1 89.9

Data sourced from a study on the simultaneous analysis of fenthion and its metabolites. nih.gov

Following exposure of animals to fenthion, residues of the parent compound and its metabolites can be found in various tissues and products such as milk and fat. nih.govcvuas.deapvma.gov.au

In a study involving dairy cows treated with fenthion, this compound was identified as a component of the milk residue, along with fenthion sulfone and fenthion oxon sulfone, constituting a major fraction of the metabolites. fao.org In another study on lactating cows, the mean concentrations of residues of fenthion, its sulfoxide and sulfone, and the sulfoxide and sulfone of the oxygen analogue in milk were reported, highlighting the presence of these metabolites. inchem.org

Residues have also been detected in the tissues of treated animals. In rats, this compound was detected in urine and was one of the unhydrolyzed metabolites found in tissues, although at lower levels compared to other metabolites. fao.org In pigs treated dermally with fenthion, fenthion sulfoxide was a minor residue component in peritoneal fat and muscle. inchem.org

The residue definition for fenthion in animal commodities typically includes the sum of fenthion, its oxygen analogue, and their sulfoxides and sulfones, expressed as fenthion, underscoring the importance of monitoring for this compound. apvma.gov.au

Table 2: Chemical Compounds Mentioned

Compound Name
Fenthion
Fenthion oxon
Fenthion sulfoxide
Fenthion sulfone
Fenthion oxon sulfone
3-methyl-4-methylsulfinyl-phenol
3-methylsulfonyl-phenol
demethylfenoxon sulfoxide
3-methyl-4-methylthio-phenol
3-methyl-phenol
Fenthion phenol sulfoxide
Fenthion phenol sulfone
Acetonitrile
Chloroform
Acetone
Dichloromethane
Methanol

Analytical Methodologies for Fenthion Oxon Sulfoxide

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to extract the target analytes from the sample matrix while removing interfering substances. For fenthion (B1672539) oxon sulfoxide (B87167) and other pesticide residues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the most widely used sample preparation technique. nih.govlcms.cz

The QuEChERS procedure involves two main steps:

Extraction and Partitioning : The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. sigmaaldrich.com Salts (such as magnesium sulfate and sodium chloride) and buffers are added to induce phase separation between the aqueous and organic layers and to stabilize pH-sensitive compounds. nih.gov Different buffered versions of the QuEChERS method exist, including the citrate-buffered (EN 15662) and acetate-buffered (AOAC 2007.01) methods. iaea.orgnih.gov The citrate-buffered approach has demonstrated good recovery rates for fenthion metabolites across various matrices. nih.gov

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile supernatant from the first step is mixed with a combination of sorbents to remove specific matrix interferences. nih.gov Common sorbents include:

Primary Secondary Amine (PSA) : Removes organic acids, sugars, and some fatty acids. iaea.orglcms.cz

C18 (Octadecylsilane) : Removes nonpolar interferences like lipids and waxes. lcms.cziaea.org

Graphitized Carbon Black (GCB) : Removes pigments (like chlorophyll) and sterols. sigmaaldrich.comiaea.org

Magnesium Sulfate (MgSO₄) : Used to remove excess water. iaea.org

The choice of dSPE sorbents is tailored to the specific sample matrix. For example, for highly pigmented samples, GCB is included, while for samples with high-fat content, C18 is added. lcms.cziaea.org For some applications, a simple extraction with ethyl acetate followed by centrifugation and filtration is also employed, omitting a separate cleanup step. eurl-pesticides.eu

Table 3: Overview of Sample Preparation Methods for Fenthion Metabolite Analysis

Method Extraction Solvent & Salts dSPE Cleanup Sorbents Target Matrices
Citrate-Buffered QuEChERS Acetonitrile, MgSO₄, NaCl, Sodium Citrate PSA, MgSO₄ Fruits, Vegetables, Grains (e.g., brown rice, orange, potato)
Acetate-Buffered QuEChERS (AOAC) 1% Acetic Acid in Acetonitrile, MgSO₄, Sodium Acetate PSA, MgSO₄, C18 (for fatty matrices) Fruits, Vegetables
Ethyl Acetate Extraction (SweEt) Ethyl Acetate with 1% Acetic Acid, Sodium Sulphate None Cereals (e.g., barley, rice, wheat)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS methodology has become a widely adopted sample preparation technique for the analysis of pesticide residues, including Fenthion oxon sulfoxide, in diverse matrices such as crops, water, soil, and biological samples. This approach typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts to separate the organic layer from the aqueous phase. A subsequent dispersive solid-phase extraction (dSPE) step is employed for cleanup, utilizing sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) to remove interfering matrix components.

A study detailing the simultaneous analysis of fenthion and its five metabolites, including this compound, utilized a citrate-buffered QuEChERS method for optimal extraction efficiency. This modified version of the original QuEChERS protocol incorporates citrates into the extraction salts. The flexibility of the QuEChERS method allows for such modifications to enhance its applicability to different types of analytes and matrices. The combination of QuEChERS with advanced analytical instrumentation, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has established it as a preferred method for pesticide residue analysis.

The general steps of the QuEChERS procedure are as follows:

Extraction: The sample is first homogenized. An organic solvent, typically acetonitrile, is added along with salts and buffers to extract the analytes from the matrix.

Partitioning: After shaking, the mixture is centrifuged to separate the layers. The addition of salts like magnesium sulfate and sodium chloride facilitates the phase separation.

Cleanup (dSPE): An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a dSPE sorbent. This step is crucial for removing interferences such as sugars, lipids, organic acids, and pigments that could affect the analytical instrumentation and the accuracy of the results.

Analysis: Following another centrifugation step, the final extract is ready for analysis, often by LC-MS/MS or GC-MS/MS.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica fiber coated with a suitable polymeric stationary phase to extract analytes from a sample matrix. This method is valued for its simplicity, reduced sample processing time, and the reusability of the fiber.

While research specifically detailing the application of SPME for this compound is limited, the technique has been successfully employed for the determination of the parent compound, fenthion, and some of its other metabolites in biological samples like human serum. In one study, headspace SPME (HS-SPME) with a polyacrylate fiber was used for the determination of fenthion, and two of its metabolites were also identified. This suggests the potential applicability of SPME for this compound, although specific method development and validation would be required.

The general procedure for SPME involves:

Extraction: The SPME fiber is exposed to the sample or its headspace, allowing the analytes to partition from the matrix onto the fiber coating.

Desorption: The fiber is then transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for a liquid chromatograph (LC), where the trapped analytes are thermally desorbed and introduced into the analytical instrument.

Different fiber coatings are available, and the selection depends on the physicochemical properties of the target analytes.

Method Validation and Quality Control

Method validation is an essential requirement for ensuring that an analytical method is suitable for its intended purpose. For this compound, this involves a rigorous assessment of several performance characteristics to guarantee reliable and accurate results.

Accuracy and Precision Assessments (Recovery, RSD)

Accuracy, often assessed through recovery studies, and precision, typically expressed as the relative standard deviation (RSD), are critical parameters in method validation. For pesticide residue analysis, regulatory guidelines such as those from SANTE (European Commission Directorate-General for Health and Food Safety) often require mean recoveries to be within the 70-120% range, with an RSD of ≤20%.

In a study that developed a method for fenthion and its metabolites in various crops, recovery experiments were conducted at three different spiking levels. The mean percent recoveries for this compound across five different matrices (brown rice, chili pepper, orange, potato, and soybean) ranged from 79.8% to 114.0%. The RSDs in all cases were below 15.1%, with many being below 10%, indicating good precision.

Table 1: Recovery and Precision Data for this compound in Various Matrices

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. The LOQ is often defined as the lowest concentration that satisfies the validation criteria for accuracy and precision.

For the simultaneous analysis of fenthion and its metabolites, a limit of quantitation of 0.01 mg/kg was established for all compounds, including this compound, across the tested matrices. This LOQ was determined to be lower than the established maximum residue limits (MRLs) for the parent compound, fenthion, indicating that the method is sufficiently sensitive for monitoring compliance with regulatory standards. In another study, the LOQ for each fenthion metabolite, including the oxon sulfoxide, was also reported as 0.01 mg/kg.

Matrix Effects and Compensation Strategies

Matrix effects are a common challenge in the analysis of trace contaminants in complex samples. These effects, which can be either a suppression or enhancement of the analytical signal, are caused by co-extracted components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer.

In the analysis of this compound and its related compounds, significant signal suppression has been observed in various crop matrices. This highlights the necessity of implementing compensation strategies to ensure accurate quantification. The most common approach to mitigate matrix effects is the use of matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix components, thereby improving the accuracy of the quantitative results.

Biomonitoring Applications

Biomonitoring involves the measurement of a chemical or its metabolites in biological specimens (e.g., blood, urine, tissues) to assess exposure. While specific biomonitoring studies focusing solely on this compound are not extensively detailed in the available literature, methods have been developed for the simultaneous determination of fenthion and its five metabolites, including the oxon sulfoxide, in human body fluids.

One such study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify fenthion and its metabolites in blood, cerebrospinal fluid (CSF), and urine from a human cadaver in a case of self-poisoning. The study successfully detected this compound along with the parent compound and other metabolites in the cadaveric blood and CSF. This demonstrates the applicability of such analytical methods in forensic toxicology and for understanding the distribution of these compounds within the human body following exposure.

The concentrations of the oxidized forms of fenthion, including the sulfoxide, were found to be higher in the CSF than in the blood, providing insights into the metabolic and distribution processes of these compounds.

Table 2: Mentioned Compounds

Analysis in Human Biological Fluids (e.g., Serum, Whole Blood)

The analysis of this compound in human biological fluids is essential in clinical and forensic toxicology. Advanced analytical techniques are required to isolate and accurately measure the compound in matrices like blood, serum, and cerebrospinal fluid (CSF).

One of the primary methods for the simultaneous determination of fenthion and its metabolites, including this compound, is liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This technique has been successfully validated for quantifying this compound in cadaveric blood, CSF, and urine. nih.gov The methodology provides reliable and repeatable quantification, with calibration curves demonstrating linearity over a concentration range of 5–200 ng/mL. nih.gov The precision of the method is indicated by intra- and inter-assay coefficients of variation below 8.6% and 11.0%, respectively. nih.gov This level of sensitivity and accuracy is crucial for toxicological investigations, where even low concentrations of fenthion metabolites can be significant. In one case of fatal fenthion poisoning, this method was used to detect and quantify fenthion and all five of its metabolites, including the oxon sulfoxide, in the victim's blood and CSF for the first time. nih.gov

Gas chromatography (GC) has also been used for the analysis of fenthion metabolites. nih.gov However, analyzing sulfoxide compounds like this compound by GC can be challenging due to the potential for thermal degradation or conversion to the sulfone form within the hot injection port of the chromatograph. nih.gov Therefore, liquid chromatography-based methods are often preferred for their ability to analyze these thermally labile compounds more reliably.

Table 1: LC/ESI-MS/MS Method for this compound in Human Fluids

ParameterSpecificationSource
Analytical TechniqueLiquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) nih.gov
MatricesBlood, Cerebrospinal Fluid (CSF), Urine nih.gov
Linear Concentration Range5–200 ng/mL nih.gov
Intra-assay Coefficient of Variation< 8.6% nih.gov
Inter-assay Coefficient of Variation< 11.0% nih.gov

Analysis in Wildlife Samples (e.g., Bird Livers, Fish Muscle)

Monitoring this compound in wildlife is crucial for ecotoxicological assessment, as fenthion is known to be highly toxic to non-target species such as birds and aquatic invertebrates. nih.gov Analytical methods are adapted to handle various animal tissues, including liver and muscle.

In vitro studies on the metabolism of fenthion in fish have provided insights into the analytical approaches for these matrices. The metabolism of fenthion and fenthion sulfoxide has been investigated in the liver preparations of sea bream and goldfish. nih.gov These studies utilize liver microsomes and cytosol to observe the biotransformation pathways. nih.gov Fenthion is oxidized to fenthion sulfoxide by liver microsomes in the presence of NADPH. nih.gov This metabolic activity can be measured and characterized using specific inhibitors of enzymes like cytochrome P450 and flavin-containing monooxygenase. nih.gov Such studies confirm that fenthion and fenthion sulfoxide are interconvertible in fish, highlighting the importance of analyzing both compounds in wildlife samples. nih.gov

For the direct measurement of residues in tissues, methods involving gas chromatography-mass spectrometry (GC-MS/MS) are employed. apvma.gov.au Samples of animal muscle and fat are extracted and purified before instrumental analysis. apvma.gov.au An aliquot of the sample extract is filtered and then analyzed for fenthion and its various metabolites, including this compound, by GC-MS/MS. For this method, the limit of quantification (LOQ) for each analyte is typically around 0.01 mg/kg. apvma.gov.au

Table 2: Analytical Methods for this compound in Wildlife

MethodologyMatrixKey Findings / ParametersSource
In Vitro Metabolism StudyFish Liver (Sea Bream, Goldfish)Uses liver microsomes and cytosol to study the oxidation of fenthion to fenthion sulfoxide. Confirms interconversion of the compounds. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Animal Muscle, FatLimit of Quantification (LOQ) of 0.01 mg/kg for this compound and other metabolites. apvma.gov.au

Advanced Research Perspectives and Future Directions

In Silico Modeling of Fenthion (B1672539) Oxon Sulfoxide (B87167) Interactions

The advancement of computational chemistry offers powerful tools to investigate the molecular interactions of Fenthion oxon sulfoxide with its biological targets, primarily acetylcholinesterase (AChE). In silico modeling, including molecular docking and molecular dynamics (MD) simulations, provides a theoretical framework to predict and understand these interactions at an atomic level.

Future research will likely focus on developing precise models of this compound docking within the active site of AChE. These models can elucidate the specific binding orientations and the key amino acid residues involved in the interaction. For organophosphates, this typically involves the phosphorylation of a serine residue in the catalytic triad (B1167595) of the enzyme. Computational studies can compare the binding energy and conformational changes induced by different stereoisomers of this compound, helping to explain observed differences in their toxicological potency nih.gov. Such simulations can reveal subtle differences in hydrogen bonding or hydrophobic interactions that dictate the enantioselective inhibition of AChE nih.gov.

Molecular dynamics simulations can further extend these findings by modeling the dynamic behavior of the ligand-enzyme complex over time, providing insights into the stability of the interaction and the mechanism of irreversible inhibition. These computational approaches are not only crucial for fundamental understanding but also for the predictive toxicology and rational design of potential antidotes or more selective, less harmful pesticides nih.govresearchgate.net.

Development of Novel Bioremediation Strategies Targeting this compound

The environmental persistence of this compound necessitates the development of effective remediation strategies. Bioremediation, which utilizes microorganisms or their enzymes to degrade pollutants, is an environmentally sound and cost-effective approach researchgate.netmdpi.com. While much research has focused on the parent compound, fenthion, future efforts must target its more toxic and often more stable metabolites.

Novel bioremediation strategies will involve the identification and isolation of microbial strains (bacteria or fungi) capable of utilizing this compound as a substrate researchgate.netbbrc.in. This can be achieved through enrichment cultures from pesticide-contaminated sites. Once identified, the specific enzymes responsible for the degradation, such as phosphotriesterases or hydrolases, can be characterized mdpi.commbl.or.kr. These enzymes break down the organophosphate ester bonds, typically representing a detoxification step mbl.or.kr.

Genetic engineering and synthetic biology offer pathways to enhance the efficiency and specificity of these degrading enzymes. For instance, genes encoding for potent organophosphate-hydrolyzing enzymes can be introduced into robust, environmentally adaptable microorganisms to create "super-strains" for in-situ bioremediation dntb.gov.ua. Furthermore, the use of immobilized enzymes in bioreactors could provide a viable solution for treating contaminated water sources, offering higher stability and reusability. The focus will be on ensuring the complete mineralization of the compound to non-toxic end products.

Integration of Omics Technologies in this compound Research

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic, systems-level understanding of the biological impacts of xenobiotics like this compound. The integration of these technologies is a critical future direction for a comprehensive toxicological assessment.

Proteomics: Upon exposure to this compound, proteomics can be used to analyze changes in the entire protein profile of a target organism. This can reveal not only the inhibition of AChE but also the upregulation or downregulation of other proteins involved in stress response, metabolism, and cellular repair. Identifying these protein biomarkers can lead to a deeper understanding of the mechanisms of toxicity beyond cholinesterase inhibition.

Metabolomics: This approach analyzes the global profile of endogenous metabolites in a biological system. Metabolomics studies can uncover perturbations in key metabolic pathways—such as energy metabolism, amino acid synthesis, and lipid metabolism—following exposure to the compound mdpi.com. This can provide a detailed fingerprint of the toxic effect and help identify novel biomarkers of exposure and effect mdpi.com.

By combining these omics approaches, researchers can construct comprehensive models of the cellular response to this compound, moving from a single target to a network-based view of its toxicity. This integrated approach is essential for understanding sublethal effects and for developing more sensitive and specific diagnostic tools for ecotoxicological monitoring researchgate.net.

Long-Term Environmental Monitoring and Risk Assessment of this compound

Given that metabolites of fenthion can be more toxic than the parent compound, long-term environmental monitoring and risk assessment must explicitly include this compound nih.govapvma.gov.au. Its relative stability and persistence mean it can pose a continuing risk in soil and aquatic environments long after the parent fenthion has degraded researchgate.net.

Future monitoring programs should employ advanced analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), capable of simultaneously detecting and quantifying fenthion and its five major metabolites, including this compound, at low concentrations in various environmental matrices nih.govnih.gov. Studies have shown that fenthion can persist in soil for over 180 days, highlighting the need for extended monitoring periods researchgate.net.

Risk assessment frameworks must be updated to reflect the combined and cumulative toxicity of the parent compound and its metabolites. The residue definition for regulatory purposes already includes fenthion and its oxidative metabolites apvma.gov.aufao.org. However, future assessments should incorporate data on the environmental fate, transport, and bioavailability of this compound specifically. This will lead to more accurate ecological and human health risk models, ensuring that regulatory limits are protective against the total toxic burden of fenthion use.

Stereochemistry-Guided Toxicological and Ecotoxicological Risk Assessments

The presence of a chiral center at the sulfur atom in this compound means it exists as two enantiomers, which can exhibit different biological activities. Emerging research has demonstrated the critical importance of stereochemistry in the compound's toxicity, a factor that must be integrated into future risk assessments.

Studies have shown significant stereoselective inhibition of acetylcholinesterase by the enantiomers of this compound nih.govresearchgate.net. Specifically, the (R)-(+)-enantiomer has been found to be a substantially more potent inhibitor of both human and electric eel AChE compared to the (S)-(-)-enantiomer nih.gov. This differential activity underscores that treating this compound as a single racemic mixture in toxicological studies can lead to an inaccurate assessment of risk. The transformation of fenthion to its R-sulfoxide oxon metabolite is considered a critical bioactivation pathway researchgate.net.

Interactive Data Table: Enantioselective Inhibition of Acetylcholinesterase by this compound Enantiomers

The table below summarizes the 50% inhibitory concentration (IC50) values for the (R)-(+) and (S)-(-) enantiomers of this compound against human recombinant (hrAChE) and electric eel (eeAChE) acetylcholinesterase. A lower IC50 value indicates greater inhibitory potency.

CompoundTarget EnzymeIC50 (μM)
(R)-(+)-Fenthion oxon sulfoxidehrAChE6.9
(S)-(-)-Fenthion oxon sulfoxidehrAChE230
(R)-(+)-Fenthion oxon sulfoxideeeAChE6.5
(S)-(-)-Fenthion oxon sulfoxideeeAChE111
Data sourced from Gadepalli et al. (2007) nih.gov

Q & A

Q. What analytical methods are recommended for detecting fenthion oxon sulfoxide in plant and environmental samples?

  • Methodological Answer : Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for detecting this compound due to its sensitivity in distinguishing metabolites via m/z values . For complex matrices like citrus fruits, liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QqTOF-MS) provides accurate mass measurements (<5 ppm error) to confirm metabolite identity . Gas chromatography-tandem MS (GC-MS/MS) is also validated for multi-residue analysis in produce, with recovery rates ranging from 70% to 101% depending on metabolite polarity .

Q. How should standard solutions of this compound be prepared and validated for residue analysis?

  • Methodological Answer : Standard solutions should be prepared in acetonitrile at concentrations spanning 0.005–0.05 mg/kg for calibration. Matrix-matched standards are critical to address signal suppression in complex samples (e.g., oranges), where matrix effects reduce recovery rates for polar metabolites like fenoxon sulfoxide by up to 20% . Validation requires linearity checks (r > 0.99) and precision testing (RSD < 15%) across replicates .

Q. What are the primary metabolic pathways leading to the formation of this compound in biological systems?

  • Methodological Answer : this compound forms via two key pathways:

Sulfoxidation : Cytochrome P450 (CYP3A27) and flavin-containing monooxygenase (FMO) mediate the oxidation of fenthion’s thioether group to sulfoxide .

Oxidative Desulfuration : Conversion of fenthion to fenoxon (via CYP450), followed by sulfoxidation to fenoxon sulfoxide, which is stereoselective (65% S-enantiomer dominance) .

Advanced Research Questions

Q. How can researchers address stereoselective sulfoxidation of this compound in metabolic studies?

  • Methodological Answer : Enantiomer-specific analysis requires chiral chromatography coupled with MS. Recombinant human FMO1 incubations reveal R-enantiomer dominance in sulfoxide formation (204.2 pmol/min/mg protein), while rainbow trout liver microsomes show 65% S-fenthion sulfoxide production . Stereochemical evaluation using isotopically labeled standards (e.g., D6-dimethyl derivatives) can resolve enantiomeric ratios .

Q. What enzymatic mechanisms are involved in the bioactivation of fenthion to this compound in aquatic organisms?

  • Methodological Answer : In rainbow trout, hypersalinity acclimation upregulates CYP3A27, enhancing fenoxon sulfoxide production by 2–3-fold in liver microsomes. FMO contributes minimally (<10% of total activity). NADPH-dependent cleavage dominates in gills, while olfactory tissues show negligible sulfoxidation . Inhibition assays with ketoconazole (CYP450 inhibitor) confirm enzyme-specific pathways .

Q. How do hypersaline conditions influence the metabolic activation and toxicity of this compound in fish?

  • Methodological Answer : Hypersalinity (17‰) shifts metabolism from detoxification (esterase cleavage) to bioactivation, increasing fenoxon sulfoxide production by 40% in liver microsomes. This metabolite is 10× more potent in acetylcholinesterase inhibition than the parent compound, exacerbating neurotoxicity in coho salmon .

Q. What strategies can mitigate matrix effects when quantifying this compound in complex samples like citrus fruits?

  • Methodological Answer : Use QuEChERS extraction with dispersive SPE (C18/PSA) to reduce co-extractives. Employing isotopically labeled internal standards (e.g., D6-dimethyl fenthion sulfoxide) compensates for ionization suppression . Recovery optimization (70–101%) requires pH adjustment during extraction to stabilize sulfoxide metabolites .

Q. How do environmental factors such as UV exposure and pH affect the degradation kinetics of this compound in soil?

  • Methodological Answer : Aerobic soil degradation of this compound occurs rapidly (DT50 ~1.5 days) under UV light, forming phenolic derivatives. Acidic conditions (pH <5) accelerate hydrolysis, while alkaline conditions favor sulfone formation. Photolysis dominates in surface soils, contributing to 80% of degradation in field trials .

Q. What are the implications of conversion factors between fenthion and its metabolites for regulatory compliance in residue analysis?

  • Methodological Answer : Conversion factors (e.g., 0.946 for fenthion sulfone) are critical for translating metabolite concentrations to parent-equivalent values. Regulatory limits (e.g., GB 2763-2014) require matrix-specific adjustments to avoid underestimation, as sulfoxide metabolites account for 60–80% of total residue in citrus .

Q. How can contradictory data on the environmental persistence of this compound be resolved through multi-method validation?

  • Methodological Answer : Discrepancies in residue persistence (e.g., sulfoxides reported as minor vs. major residues) arise from extraction polarity biases. Multi-residue methods (e.g., modified QuEChERS with LC-MS/MS and GC-MS/MS) coupled with enantiomer-specific analysis reconcile these differences by capturing polar and non-polar metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.